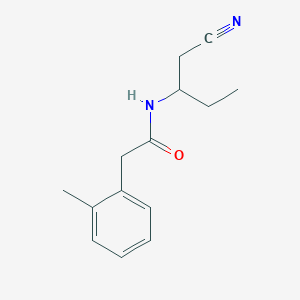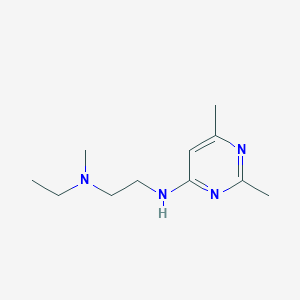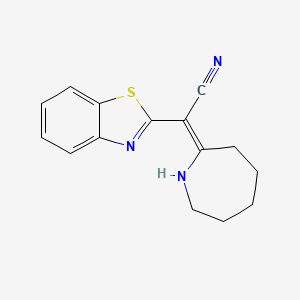
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has recently gained popularity in the research community due to its potential therapeutic applications.
Mechanism of Action
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been shown to have anti-inflammatory properties and to modulate immune function. N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
Advantages and Limitations for Lab Experiments
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. It is also relatively stable and easy to handle. However, N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors.
Future Directions
There are several future directions for research on N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, including the investigation of its potential use in the treatment of various medical conditions, the development of more selective analogs, and the exploration of its effects on other physiological processes. Further research is also needed to better understand the potential risks associated with N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, including its potential for abuse and its impact on long-term health outcomes.
In conclusion, N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide is a synthetic cannabinoid that has potential therapeutic applications. It has been extensively studied in the field of cannabinoid research and has been shown to have a wide range of biochemical and physiological effects. While N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, it also has several limitations that need to be considered. Further research is needed to better understand the potential risks and benefits associated with N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide and to explore its potential use in the treatment of various medical conditions.
Synthesis Methods
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide can be synthesized using a multistep process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The resulting compound is then reacted with N-cyanobutylamine in the presence of a catalytic amount of triethylamine to yield N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide.
Scientific Research Applications
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been studied extensively in the field of cannabinoid research due to its potential therapeutic applications. It has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in numerous physiological processes such as pain sensation, appetite regulation, and immune function. N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
properties
IUPAC Name |
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-13(8-9-15)16-14(17)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZURMDIIAHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)


![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)